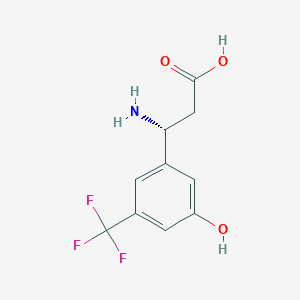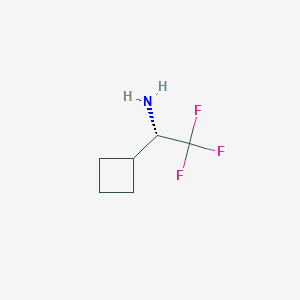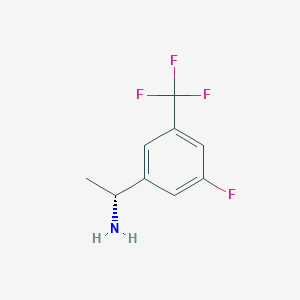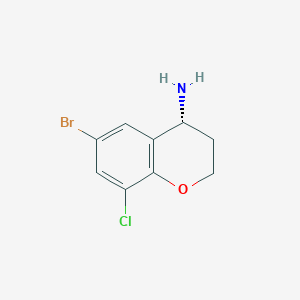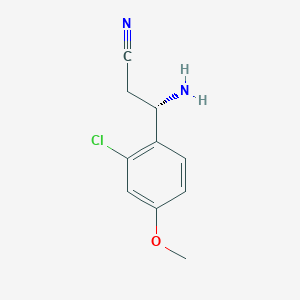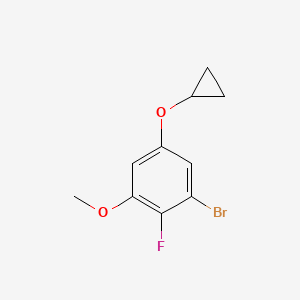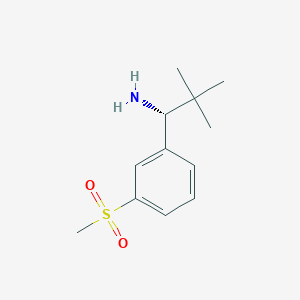
(1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its enantiomeric purity and is often used in the synthesis of drug-like molecules due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The process involves the application of immobilized whole-cell biocatalysts with ®-transaminase activity, resulting in high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic approaches, utilizing large-scale bioreactors and optimized reaction conditions to ensure high yield and purity. The use of sustainable solvents and purification methods, such as column chromatography, further enhances the efficiency and environmental friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL: The enantiomer of the compound, with different biological activities and properties.
1-Phenylpropan-2-amines: A class of compounds with similar structural features and applications in pharmaceuticals and organic synthesis.
Uniqueness
®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its high enantiomeric purity and specific structural features, which make it a valuable chiral building block in the synthesis of drug-like molecules. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its significance in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C12H19NO2S |
|---|---|
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
(1R)-2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3/t11-/m0/s1 |
Clave InChI |
RKWVBMQNSWISJX-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
SMILES canónico |
CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)

